An In-Depth Technical Guide to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
An In-Depth Technical Guide to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
CAS Number: 1416373-06-2
This technical guide provides a comprehensive overview of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, key applications, and safety protocols, offering field-proven insights and detailed experimental methodologies.
Introduction: A Versatile Synthetic Intermediate
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a poly-substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups imparts a high degree of reactivity and selectivity, making it an invaluable intermediate for the synthesis of complex, high-value molecules.[1]
The electron-withdrawing nature of the nitro group and the fluorine atoms renders the aromatic ring electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, in turn, serves as an excellent leaving group in such reactions and as a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide will explore the synthesis of this compound, its characteristic reactions, and its applications in the development of novel chemical entities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene is fundamental for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1416373-06-2 | BLDpharm[2] |
| Molecular Formula | C₆HBrF₃NO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 255.98 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| InChI | 1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H | Sigma-Aldrich[3] |
| SMILES | O=[O-] | Sigma-Aldrich[3] |
Spectroscopic Data
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¹H NMR: The spectrum is expected to show a single proton signal in the aromatic region, likely a multiplet due to coupling with the adjacent fluorine atoms.
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¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and coupling constants (JC-F) being indicative of the fluorine substitution pattern.
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¹⁹F NMR: Three distinct signals are anticipated, each corresponding to the fluorine atoms at positions 3, 4, and 5. The coupling patterns will provide valuable structural information.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and N-O (from the nitro group) stretching vibrations.
Synthesis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
The synthesis of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene is typically achieved through the nitration of a suitable precursor, 1-bromo-3,4,5-trifluorobenzene. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and a good yield.
Reaction Workflow
Caption: Synthetic workflow for 1-Bromo-3,4,5-trifluoro-2-nitrobenzene.
Detailed Experimental Protocol (Representative)
This protocol is based on established methods for the nitration of halogenated aromatic compounds.[4][5][6][7]
Materials:
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1-Bromo-3,4,5-trifluorobenzene
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Concentrated Nitric Acid (68-70%)
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Concentrated Sulfuric Acid (98%)
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Crushed Ice
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Deionized Water
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Ethanol (for recrystallization)
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Round-bottom flask with magnetic stirrer
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Dropping funnel
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Ice bath
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Buchner funnel and flask
Procedure:
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add concentrated sulfuric acid. While stirring, slowly add concentrated nitric acid via a dropping funnel, maintaining the temperature below 10 °C.
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Addition of the Substrate: Once the nitrating mixture has cooled, slowly add 1-bromo-3,4,5-trifluorobenzene dropwise to the stirred solution. The rate of addition should be controlled to keep the reaction temperature below 15 °C to minimize the formation of by-products.
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Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
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Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-Bromo-3,4,5-trifluoro-2-nitrobenzene.
Key Reactions and Applications in Drug Discovery
The unique substitution pattern of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene makes it a highly versatile reagent in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom, along with the three fluorine atoms, significantly activates the aromatic ring for nucleophilic aromatic substitution.[8][9][10] This allows for the facile displacement of the bromide ion by a wide range of nucleophiles.
Sources
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- 3. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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